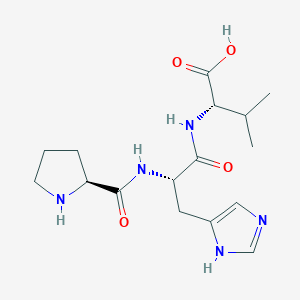

H-Pro-his-val-OH

Descripción general

Descripción

“H-Pro-his-val-OH” is a tripeptide, which means it’s a peptide consisting of three amino acids . It has potential applications in biochemical analysis .

Synthesis Analysis

The synthesis of peptides like “H-Pro-his-val-OH” often involves solution phase assembly . This method has been used to synthesize various peptides and offers several advantages, such as the ability to purify intermediates and the production of several truncated peptides for structure-activity investigations .Chemical Reactions Analysis

“H-Pro-his-val-OH” can catalyze the Michael addition reaction of acetone to trans-β-nitrostyrene . This reaction is a type of conjugate addition, which is a key step in many organic synthesis processes.Aplicaciones Científicas De Investigación

Antioxidant Activity

H-Pro-his-val-OH: has been identified as an antioxidant peptide . These peptides are known for their ability to scavenge free radicals and protect cells from oxidative stress. In the context of food science, pharmaceuticals, and cosmetics, the antioxidant capacity of such peptides is of significant interest. They can be used to prevent the oxidation of food products, as well as in therapeutic contexts to mitigate oxidative stress-related diseases.

Metal Ion Chelation

Peptides containing sequences like H-Pro-his-val-OH exhibit metal ion chelating activity . This property is particularly useful in the food industry to prevent the rancidity of fats and oils. In pharmaceuticals, chelating metal ions can be beneficial in treating conditions like iron overload disorders.

Anti-Aging in Cosmetics

The sequence H-Pro-his-val-OH is structurally similar to peptides used in anti-aging cosmetic products . Such peptides can stimulate collagen synthesis and promote skin health, leading to reduced wrinkles and improved skin texture.

Safety and Hazards

The safety data sheet for “H-Pro-his-val-OH” suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid breathing in any dust, mist, gas, or vapors . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling this peptide .

Mecanismo De Acción

Target of Action

H-Pro-His-Val-OH is a deprotonation dipeptide containing proline . It can serve as a substrate for fibroblast enzymes and prolinase . .

Mode of Action

H-Pro-His-Val-OH can catalyze the Michael addition reaction of acetone to trans-β-nitrostyrene

Biochemical Pathways

Given its role as a substrate for fibroblast enzymes and prolinase , it may be involved in the regulation of these enzymes and their associated biochemical pathways.

Result of Action

Its potential applications in biochemical analysis suggest that it may have significant effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O4/c1-9(2)13(16(24)25)21-15(23)12(6-10-7-17-8-19-10)20-14(22)11-4-3-5-18-11/h7-9,11-13,18H,3-6H2,1-2H3,(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGSNRSLPHRNBW-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-his-val-OH | |

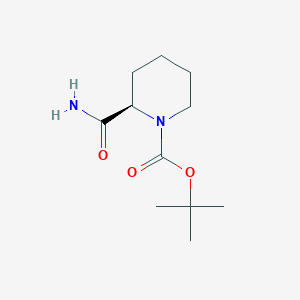

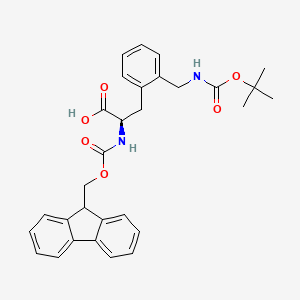

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

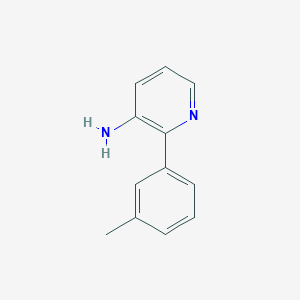

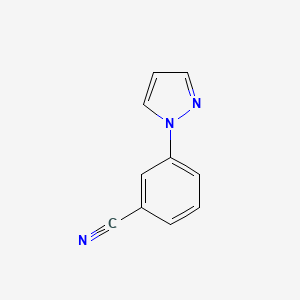

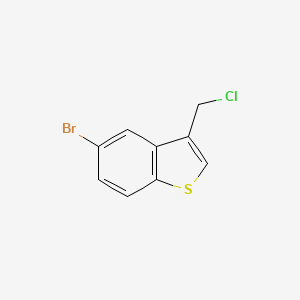

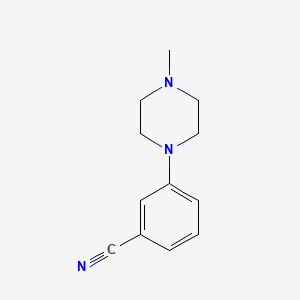

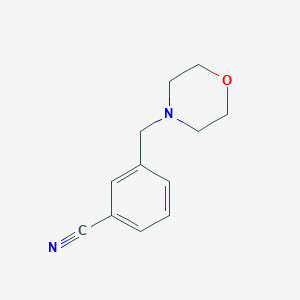

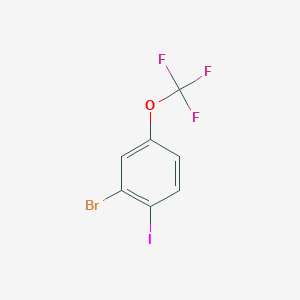

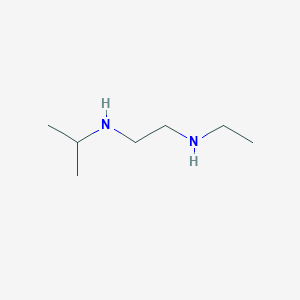

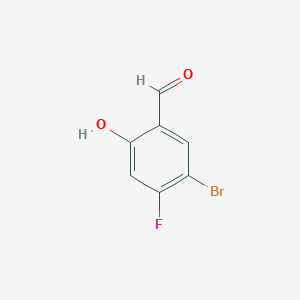

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)